RK-33

Stress Granule Dynamics DDX3 Enzymatic Activity Neurodegenerative Disease Models

DDX3-overexpressing cancer models require a validated, selective inhibitor to dissect helicase-dependent pathways without off-target confounding. RK-33 (CAS 1070773-09-9) addresses this need as a first-in-class DDX3 inhibitor with demonstrated selectivity over DDX5/DDX17. • IC50 = 4.4-8.4 µM in high-DDX3 lung cancer lines; >12 µM in low-expressing PC3 cells • Dual inhibition of ATPase (IC50 = 40 µM) and helicase (IC50 = 35 µM) activities • Validated radiosensitizer via NHEJ impairment; induces G1 arrest and apoptosis ≥98% HPLC-pure solid; bulk quantities available with batch-specific CoA.

Molecular Formula C23H20N6O3
Molecular Weight 428.4 g/mol
Cat. No. B610498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRK-33
SynonymsRK-33;  RK 33;  RK33.
Molecular FormulaC23H20N6O3
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC
InChIInChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3
InChIKeyCOUMZXFUZDBRCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RK-33: First-in-Class DDX3 RNA Helicase Inhibitor


RK-33 is a first-in-class, patent-protected small molecule inhibitor of the RNA helicase DDX3 (also known as DDX3X), a DEAD-box protein involved in critical cellular processes such as transcription, RNA splicing, mRNA export, and translation initiation [1]. This compound is a fused diimidazodiazepine derivative that binds specifically to DDX3 and abrogates its helicase and ATPase activities [2]. RK-33 demonstrates a unique biological profile characterized by its ability to cause G1 cell cycle arrest, induce apoptosis, and promote radiation sensitization in DDX3-overexpressing cancer cells [3]. Unlike broad-spectrum chemotherapeutics, RK-33 exhibits preferential cytotoxicity toward malignant cells while sparing non-malignant cells, a feature attributed to its targeted mechanism of action [4]. The compound has been extensively studied across multiple cancer types, including lung, breast, prostate, colorectal, sarcoma, and medulloblastoma, and has shown promise in combination with radiation therapy for tumor regression in preclinical models [5].

RK-33 vs. Generic DDX3 Inhibitors


Substituting RK-33 with a generic or alternative DDX3 inhibitor is scientifically unsound due to significant differences in inhibitory mechanisms, selectivity profiles, and downstream biological effects. RK-33 is a first-in-class compound that binds specifically to DDX3, but not to the closely related proteins DDX5 and DDX17, a selectivity feature that is not universal among other DDX3-targeting molecules . Furthermore, RK-33 inhibits both the ATPase and helicase activities of DDX3 with defined IC50 values (40 µM and 35 µM, respectively), whereas other inhibitors, such as 16D, may target only a single enzymatic function [1]. Critically, even when targeting the same protein, different inhibitors can produce distinct functional outcomes; for instance, in stress granule assembly assays, RK-33 demonstrated a more pronounced reduction in stress granule formation compared to 16D [2]. These compound-specific variations in target engagement, enzymatic inhibition, and phenotypic response preclude the simple interchangeability of DDX3 inhibitors and underscore the necessity of utilizing the well-characterized RK-33 for reproducible and interpretable research results.

Evidence for RK-33 Differentiation


Stress Granule Assembly Inhibition vs. 16D

In a direct head-to-head comparison, RK-33 demonstrated a more pronounced reduction in stress granule (SG) assembly than the alternative DDX3 inhibitor 16D. Both compounds target DDX3 but through distinct inhibitory mechanisms: RK-33 inhibits both ATPase and helicase activities, while 16D is reported to target the RNA helicase site specifically [1]. The observed difference in SG assembly attenuation suggests that dual inhibition of DDX3 enzymatic functions by RK-33 provides a more robust functional blockade than single-site inhibition by 16D [2].

Stress Granule Dynamics DDX3 Enzymatic Activity Neurodegenerative Disease Models

Selectivity Over DDX5 and DDX17

RK-33 exhibits a distinct selectivity profile within the DEAD-box helicase family. Biochemical characterization demonstrates that RK-33 binds specifically to DDX3, but does not bind to the closely related proteins DDX5 and DDX17 . This is a critical differentiation factor, as many small molecule inhibitors of RNA helicases can exhibit promiscuity across family members due to high sequence homology in their ATP-binding domains [1]. This specific interaction profile supports the use of RK-33 as a precise chemical probe for DDX3 function, minimizing confounding effects from inhibition of other essential helicases.

Target Selectivity DEAD-Box Helicase Family Off-Target Profiling

DDX3 Expression-Dependent Cancer Cell Sensitivity

The potency of RK-33 varies significantly across cancer cell lines, a phenomenon that correlates with DDX3 protein expression levels, providing a biomarker-based rationale for its application. In lung cancer cell lines with high DDX3 expression (A549, H1299, H23, H460), IC50 values range from 4.4 to 8.4 µM . In contrast, the prostate cancer cell line PC3, which expresses lower levels of DDX3, exhibits reduced sensitivity with an IC50 >12 µM [1]. Furthermore, in medulloblastoma cell lines DAOY and UW228, IC50 values of 2.5 µM and 3.5 µM, respectively, have been reported, further underscoring the link between target expression and compound efficacy [2]. This differential sensitivity profile highlights the importance of assessing DDX3 expression status when designing experiments or considering therapeutic applications of RK-33.

Cancer Cell Line Panel DDX3 Expression Precision Oncology

In Vivo Safety in Preclinical Models

In preclinical toxicology assessments, RK-33 has demonstrated a favorable safety profile, with no observed toxicity at therapeutic doses in animal models. Studies in SCID mice have shown that RK-33 is non-toxic at the dose used for in vivo efficacy experiments [1]. Furthermore, no significant adverse reactions or discernible morphological changes were observed in treated mice, even at doses up to four times the therapeutic dose [2]. While comprehensive toxicology data for other experimental DDX3 inhibitors is limited in the public domain, the established safety profile of RK-33 in multiple in vivo studies provides a critical baseline for its continued development and use in long-term preclinical experiments.

In Vivo Toxicology Preclinical Safety Therapeutic Index

RK-33 Research and Industrial Applications


Stress Granule Dynamics & RNA Metabolism

Given the direct head-to-head evidence that RK-33 produces a more pronounced reduction in stress granule assembly compared to the alternative DDX3 inhibitor 16D, researchers investigating the role of DDX3 enzymatic activity in SG biology should prioritize the use of RK-33. This application is particularly relevant for studies in neurodegenerative disease models (e.g., ALS, FTD) and viral infections, where stress granule formation is a key pathological event [1]. The dual inhibition of ATPase and helicase activities by RK-33 provides a more complete blockade of DDX3 function than 16D, enabling a more robust assessment of DDX3's contribution to SG dynamics [2].

DDX3-Overexpressing Cancers

RK-33 is the compound of choice for researchers developing targeted therapies for cancers characterized by high DDX3 expression. The quantitative evidence demonstrates that RK-33 exhibits potent cytotoxicity in high-DDX3-expressing cell lines (e.g., IC50 = 4.4-8.4 µM in lung cancer and 2.5-3.5 µM in medulloblastoma), while showing reduced efficacy in low-expressing cells (e.g., IC50 >12 µM in PC3) [1]. This differential sensitivity supports a biomarker-driven approach to experimental design, where the selection of cell lines and patient-derived xenograft (PDX) models is guided by DDX3 expression status [2]. Furthermore, the compound's demonstrated efficacy in bone metastasis models, where it eliminated metastases in a preclinical setting, positions RK-33 as a unique tool for studying advanced and treatment-resistant disease states [3].

Radiosensitization & Tumor Regression

RK-33 is a validated radiosensitizer, making it an essential tool for research into combination cancer therapies. Mechanistic studies have shown that RK-33 impairs radiation-induced DNA damage repair by inhibiting non-homologous end joining (NHEJ) [1]. This property, combined with its ability to induce tumor regression in multiple mouse models of lung cancer when combined with radiation, provides a strong quantitative and biological rationale for its use [2]. For industrial drug discovery programs focused on developing novel radiosensitizers, RK-33 serves as a benchmark compound against which new chemical entities can be compared.

Selective Chemical Probe for DDX3

For academic and industrial laboratories engaged in target validation or chemical biology, the specificity of RK-33 for DDX3 over closely related family members DDX5 and DDX17 is a critical advantage [1]. This selectivity profile, combined with its first-in-class status and well-characterized mechanism of action, makes RK-33 the preferred chemical probe for dissecting DDX3-specific functions in complex cellular pathways. The availability of extensive published literature and a known safety profile further reduces the risk and uncertainty associated with using less-characterized inhibitors for target validation studies [2].

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